DBCO-PEG5-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

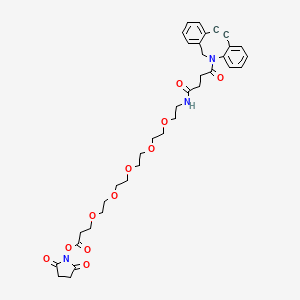

DBCO-PEG5-NHS ester is a versatile compound widely used in the field of bioconjugation and click chemistry. It is a cleavable linker used in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The compound contains a dibenzocyclooctyne group, a polyethylene glycol spacer, and an N-hydroxysuccinimidyl ester group, which allows it to react with primary amines to form stable covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG5-NHS ester typically involves the following steps:

Formation of DBCO-PEG5: The dibenzocyclooctyne group is attached to a polyethylene glycol chain.

Activation with N-hydroxysuccinimide: The terminal hydroxyl group of the polyethylene glycol chain is activated with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG5-NHS ester undergoes several types of reactions:

Substitution Reactions: The N-hydroxysuccinimidyl ester group reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The dibenzocyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules.

Common Reagents and Conditions

Primary Amines: React with the N-hydroxysuccinimidyl ester group at neutral to slightly basic pH (7-9) to form amide bonds.

Azide-containing Molecules: React with the dibenzocyclooctyne group under mild conditions without the need for a copper catalyst.

Major Products

Amide Bonds: Formed from the reaction with primary amines.

Triazole Rings: Formed from the click chemistry reaction with azide-containing molecules.

Scientific Research Applications

DBCO-PEG5-NHS ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Employed in the labeling and modification of biomolecules such as proteins and peptides.

Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.

Industry: Applied in the production of proteolysis-targeting chimeras for selective protein degradation.

Mechanism of Action

DBCO-PEG5-NHS ester exerts its effects through the following mechanisms:

Covalent Bond Formation: The N-hydroxysuccinimidyl ester group reacts with primary amines to form stable amide bonds, enabling the attachment of various biomolecules.

Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group undergoes a copper-free click chemistry reaction with azide-containing molecules, forming stable triazole rings.

Comparison with Similar Compounds

Similar Compounds

DBCO-PEG4-NHS ester: Similar structure but with a shorter polyethylene glycol spacer.

DBCO-PEG12-NHS ester: Similar structure but with a longer polyethylene glycol spacer.

Uniqueness

DBCO-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility, minimizing steric hindrance during bioconjugation reactions .

Biological Activity

DBCO-PEG5-NHS ester is a versatile compound widely used in bioconjugation and click chemistry applications. Its biological activity primarily stems from its ability to form covalent bonds with primary amines, such as those found in lysine residues of proteins, facilitating the attachment of various biomolecules. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.

Chemical Formula: C36H43N3O11

Molecular Weight: 693.74 g/mol

CAS Number: 1378531-80-6

Purity: >95% (HPLC)

Solubility: Soluble in DMSO, DMF, DCM, THF, and chloroform

Appearance: Viscous oil or amorphous solid

The structure of this compound includes a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. The PEG component enhances solubility and flexibility, reducing steric hindrance during conjugation reactions .

This compound reacts specifically with primary amines under neutral to slightly basic conditions (pH 7-9). The NHS ester group facilitates the formation of a stable covalent bond through nucleophilic attack by the amine on the NHS moiety, resulting in the formation of an amide bond. This reaction is efficient and allows for the selective modification of biomolecules .

Applications in Bioconjugation

- Protein Labeling: this compound is commonly used for labeling proteins and antibodies. The hydrophilic PEG spacer not only improves water solubility but also minimizes aggregation during storage .

- Surface Modification: It is utilized to modify surfaces of nanoparticles or membranes, enhancing their biocompatibility and functionalization capabilities. For instance, it has been employed in preparing Protein A membrane adsorbers through strain-promoted click chemistry .

- Drug Delivery Systems: The compound can be integrated into drug delivery systems, allowing for targeted delivery of therapeutic agents by conjugating them to specific biomolecules .

Case Study 1: Protein A Conjugation

In a study involving the conjugation of Protein A using this compound, researchers demonstrated the successful attachment of Protein A to azide-functionalized membranes. Various molar ratios were tested to optimize the reaction conditions. The study utilized MALDI-TOF mass spectrometry to confirm the incorporation of DBCO-PEG5 into Protein A, revealing a clear shift in molecular weight correlating with increased molar ratios .

Case Study 2: Antibody Labeling

A recent investigation into antibody multiplexing utilized this compound for labeling antibodies with MuSIC probes. This method showcased the efficacy of DBCO chemistry in achieving high labeling efficiency while maintaining antibody functionality. The study highlighted how the PEG linker reduced steric hindrance, facilitating successful conjugation without compromising binding affinity .

Research Findings

Research indicates that the use of this compound significantly enhances the stability and solubility of labeled proteins compared to traditional methods. Studies have shown that proteins modified with this compound exhibit improved resistance to aggregation during storage, thus maintaining their biological activity over time .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Reactivity | Primary amines |

| Bond Formation | Covalent amide bond |

| Optimal pH for Reaction | 7 - 9 |

| Applications | Protein labeling, surface modification, drug delivery systems |

| Stability | Enhanced stability in aqueous solutions |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJSALGAVUYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?

A: this compound serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]

Q2: How does the use of this compound contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?

A2: The use of this compound offers several advantages for creating effective MuSIC probes:

- Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]

- Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]

- Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.